2,2',2'',2'''-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is widely used in various scientific fields due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and iron.
Substitution: The acetic acid groups can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., gadolinium chloride) in aqueous or organic solvents.
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
Metal Complexes: Gadolinium complexes are widely used as MRI contrast agents.
Substituted Derivatives: Modified compounds with different functional groups for specific applications.
Scientific Research Applications
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid has numerous applications in scientific research:
Chemistry: Used as a chelating agent to form stable metal complexes for analytical and synthetic purposes.
Biology: Employed in the labeling of biomolecules for imaging and diagnostic applications.
Medicine: Gadolinium complexes are used as contrast agents in magnetic resonance imaging (MRI).
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, enhancing their stability and reactivity. The acetic acid groups facilitate the formation of strong coordination bonds with metal ions, making it an effective chelating agent .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar chelating properties.
Diethylenetriaminepentaacetic acid: A linear polyamine with multiple acetic acid groups used for similar applications.
Uniqueness
2,2’,2’‘,2’‘’-(1,3,6,10-Tetraazacyclododecane-1,3,6,10-tetrayl)tetraacetic acid is unique due to its macrocyclic structure, which provides enhanced stability and selectivity in metal ion complexation compared to linear polyamines .
Properties
CAS No. |
177900-05-9 |
---|---|
Molecular Formula |
C16H28N4O8 |
Molecular Weight |
404.42 g/mol |
IUPAC Name |
2-[1,3,10-tris(carboxymethyl)-1,3,6,10-tetrazacyclododec-6-yl]acetic acid |
InChI |
InChI=1S/C16H28N4O8/c21-13(22)8-17-2-1-3-18(9-14(23)24)5-7-20(11-16(27)28)12-19(6-4-17)10-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) |
InChI Key |
FHQWIXXRHHMBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.